![molecular formula C26H27NO9 B12292004 N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ACETAMIDO-2-DESOXI-4,6-O-(P-METOXIFENILMETILENO)-α-D-GALACTOPIRANÓSIDO DE 4-METILUMBELIFERILO es un compuesto sintético utilizado principalmente en investigación bioquímica. Es un derivado de la galactopiranósido, modificado para incluir un grupo 4-metilumbeliferilo, que es una parte fluorescente. Este compuesto se utiliza a menudo en ensayos enzimáticos debido a su capacidad de liberar una señal fluorescente tras la escisión enzimática.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-ACETAMIDO-2-DESOXI-4,6-O-(P-METOXIFENILMETILENO)-α-D-GALACTOPIRANÓSIDO DE 4-METILUMBELIFERILO implica múltiples pasos. El material de partida suele ser un derivado de la galactopiranósido, que se somete a una serie de pasos de protección y desprotección para introducir el grupo 4-metilumbeliferilo y el grupo acetamido. Las condiciones de reacción suelen implicar el uso de grupos protectores como los grupos bencilo o acetilo para garantizar reacciones selectivas en grupos hidroxilo específicos. Los reactivos comunes incluyen metanol, anhídrido acético y diversos catalizadores para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener un rendimiento y una pureza adecuados, a menudo con equipos de síntesis automatizados y medidas rigurosas de control de calidad. El uso de cromatografía líquida de alta resolución (HPLC) y espectrometría de masas garantiza que el producto final cumpla las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
2-ACETAMIDO-2-DESOXI-4,6-O-(P-METOXIFENILMETILENO)-α-D-GALACTOPIRANÓSIDO DE 4-METILUMBELIFERILO se somete a diversas reacciones químicas, entre ellas:
Hidrólisis: La hidrólisis enzimática o ácida puede escindir el enlace glucosídico, liberando el grupo 4-metilumbeliferilo.
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte de 4-metilumbeliferilo.
Sustitución: Las reacciones de sustitución nucleófila pueden producirse en el grupo acetamido.
Reactivos y condiciones comunes
Hidrólisis: Se utilizan comúnmente enzimas como la β-galactosidasa o condiciones ácidas (por ejemplo, ácido clorhídrico).
Oxidación: Se pueden emplear reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo acetamido en condiciones básicas.
Productos principales
Hidrólisis: 4-Metilumbeliferona y el derivado de la galactopiranósido correspondiente.
Oxidación: Formas oxidadas de 4-metilumbeliferona.
Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-ACETAMIDO-2-DESOXI-4,6-O-(P-METOXIFENILMETILENO)-α-D-GALACTOPIRANÓSIDO DE 4-METILUMBELIFERILO se utiliza ampliamente en la investigación científica, en particular en:
Bioquímica: Como sustrato en ensayos enzimáticos para estudiar la actividad de las glucosidasas.
Biología molecular: En el desarrollo de sondas fluorescentes para aplicaciones de imagen y diagnóstico.
Medicina: Posible uso en el descubrimiento y desarrollo de fármacos, en particular en la detección de inhibidores enzimáticos.
Industria: Utilizado en los procesos de control de calidad para la producción de enzimas y los ensayos de actividad enzimática.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de la escisión enzimática. Cuando se utiliza como sustrato para las glucosidasas, la enzima escinde el enlace glucosídico, liberando la 4-metilumbeliferona fluorescente. Esta fluorescencia se puede medir para cuantificar la actividad enzimática. Los objetivos moleculares suelen ser las glucosidasas, y las vías implicadas incluyen la hidrólisis de los enlaces glucosídicos.
Comparación Con Compuestos Similares
Compuestos similares
β-D-Galactopiranósido de 4-metilumbeliferilo: Otro sustrato para la β-galactosidasa, pero sin los grupos acetamido y metoxifenilmetileno.
α-D-Glucopiranósido de 4-metilumbeliferilo: Se utiliza para estudiar la actividad de la α-glucosidasa.
N-Acetil-β-D-glucosaminida de 4-metilumbeliferilo: Un sustrato para la β-N-acetilglucosaminidasa.
Singularidad
2-ACETAMIDO-2-DESOXI-4,6-O-(P-METOXIFENILMETILENO)-α-D-GALACTOPIRANÓSIDO DE 4-METILUMBELIFERILO es único debido a su estructura específica, que permite su uso en ensayos dirigidos a glucosidasas específicas. La presencia del grupo acetamido y la protección metoxifenilmetileno aumenta su estabilidad y especificidad en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C26H27NO9 |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
N-[8-hydroxy-2-(4-methoxyphenyl)-6-(4-methyl-2-oxochromen-7-yl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C26H27NO9/c1-13-10-21(29)34-19-11-17(8-9-18(13)19)33-26-22(27-14(2)28)23(30)24-20(35-26)12-32-25(36-24)15-4-6-16(31-3)7-5-15/h4-11,20,22-26,30H,12H2,1-3H3,(H,27,28) |
Clave InChI |
IJZBRUAYYUKOIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=C(C=C5)OC)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


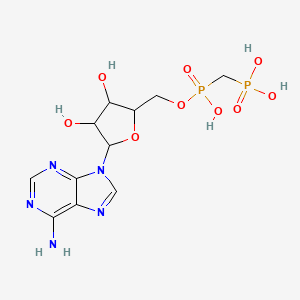
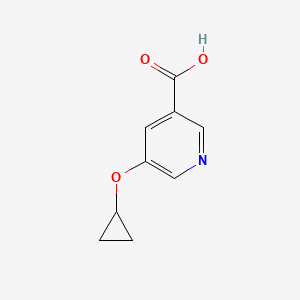



![[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B12291951.png)
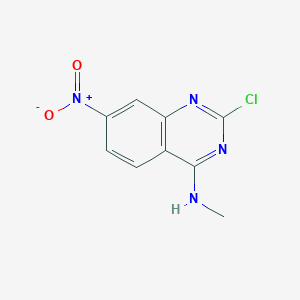
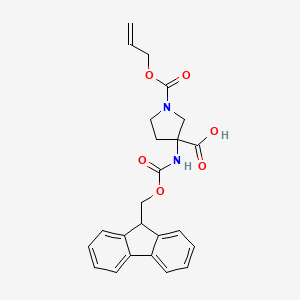

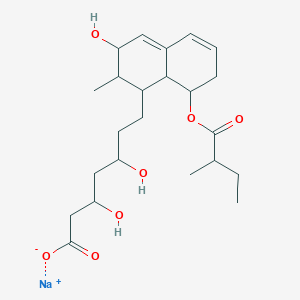
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
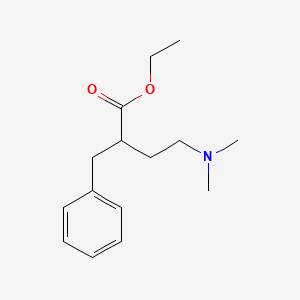
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
